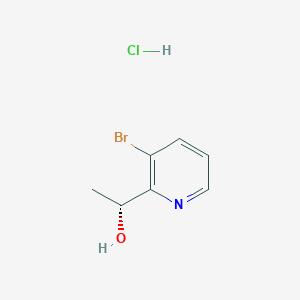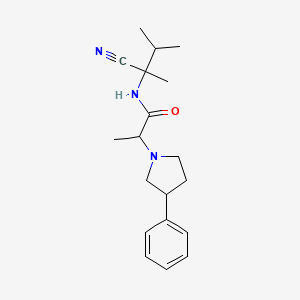![molecular formula C6H9NO2 B2524500 (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 134732-52-8](/img/structure/B2524500.png)
(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Azabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the use of cyclopropylamines and carboxylic acids. One common method includes the [3+2] annulation of cyclopropenes with cyclopropylanilines . This reaction is known for its efficiency in creating the bicyclic structure with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs flow technology, which enables the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes and azetidines . This method allows for precise control over reaction conditions and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, nucleophilic substitution reactions often require basic conditions, while oxidation reactions are typically performed under acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclobutanes and azetidines
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique structure allows for the creation of molecules with specific biological activities.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. These derivatives can interact with various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the production of advanced materials.
Mechanism of Action
The mechanism of action of (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of dipeptidyl peptidase 4, a target in the treatment of type 2 diabetes . The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with a different ring size and nitrogen placement.
1,2,4-Triazole-containing scaffolds: These compounds also contain nitrogen atoms within their structure and are used in various pharmaceutical applications.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system, used in the synthesis of bio-active compounds.
Uniqueness
What sets (1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid apart is its specific ring strain and the presence of a carboxylic acid group. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
134732-52-8 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m0/s1 |
InChI Key |
CLPZNYCYBYIODB-UJURSFKZSA-N |
SMILES |
C1CNC2(C1C2)C(=O)O |
Isomeric SMILES |
C1CN[C@]2([C@@H]1C2)C(=O)O |
Canonical SMILES |
C1CNC2(C1C2)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2524426.png)


![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2524431.png)
![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide](/img/structure/B2524433.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2524436.png)


